molecular formula C16H15N3OS B14876604 1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea

1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea

Cat. No.: B14876604
M. Wt: 297.4 g/mol
InChI Key: OCMLQLOOLNQOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1,3-benzothiazole with benzyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the urea linkage .

Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis . These methods are advantageous as they reduce reaction times and minimize the use of hazardous reagents.

Chemical Reactions Analysis

1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea can be compared with other benzothiazole derivatives and similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

1-benzyl-3-(2-methyl-1,3-benzothiazol-6-yl)urea

InChI

InChI=1S/C16H15N3OS/c1-11-18-14-8-7-13(9-15(14)21-11)19-16(20)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,19,20)

InChI Key

OCMLQLOOLNQOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.